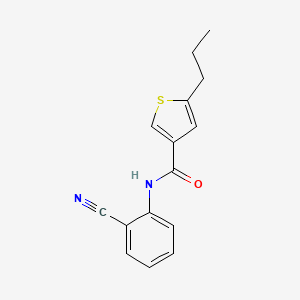![molecular formula C16H8N4O2 B5468180 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5468180.png)
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is a heterocyclic compound that has attracted significant attention in the field of organic chemistry. This molecule has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is not fully understood. However, it has been suggested that this molecule exerts its anticancer effects through the inhibition of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. It has also been suggested that this compound may inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess both biochemical and physiological effects. This molecule has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. It has also been shown to inhibit cell proliferation and induce cell cycle arrest. Additionally, this compound has been shown to possess antioxidant properties, which may be important for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione in lab experiments include its relatively simple synthesis method and its potential applications in various fields of scientific research. However, there are also limitations associated with the use of this molecule. For example, the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, the toxicity of this molecule has not been fully studied, which may limit its potential use in vivo.
Future Directions
There are several future directions for the study of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione. One potential direction is the further investigation of its potential anticancer properties and its mechanism of action. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for the preparation of this molecule may also be an area of future research. Finally, the study of the toxicity of this molecule and its potential use in vivo may also be an area of future research.
Synthesis Methods
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of an indole derivative with a quinoxaline derivative in the presence of a base. The synthesis of this molecule can also be achieved through the use of microwave irradiation or electrochemical methods.
Scientific Research Applications
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione has been studied for its potential applications in scientific research. This molecule has been shown to possess anticancer properties and has been studied as a potential chemotherapy agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in the development of new materials and as a fluorescent probe.
properties
IUPAC Name |
2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),3(11),4,6,8,13,15,18-octaene-10,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-8-4-2-1-3-7(8)13-14(15)18-10-6-12-11(5-9(10)17-13)19-16(22)20-12/h1-6,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOSWJVVFRVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC4=CC5=NC(=O)N=C5C=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5468099.png)

![ethyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5468113.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5468121.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5468125.png)

![4-benzyl-5-[1-(1,4-dioxan-2-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5468142.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5468143.png)


![2-{1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5468163.png)

![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B5468187.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)